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2-(3-Aminocyclobutyl)acetonitrile
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Overview
Description
2-[(1s,3s)-3-aminocyclobutyl]acetonitrile is a chemical compound with the molecular formula C6H10N2 It is characterized by the presence of an aminocyclobutyl group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1s,3s)-3-aminocyclobutyl]acetonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutylamine derivative with an appropriate nitrile source. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of 2-[(1s,3s)-3-aminocyclobutyl]acetonitrile may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis. The use of advanced reactors and purification techniques ensures that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(1s,3s)-3-aminocyclobutyl]acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aminocyclobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-(3-Aminocyclobutyl)acetonitrile, particularly in its hydrochloride form, is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a cyclobutane ring and an amino group, renders it a valuable intermediate in synthesizing various pharmaceutical agents and specialty chemicals.
Scientific Research Applications
Chemistry this compound hydrochloride serves as a building block in synthesizing complex organic molecules and as a reagent in various chemical reactions. The compound's reactivity stems from its functional groups, allowing it to participate in oxidation, reduction, and substitution reactions.
Biology The compound is employed in studying biological processes and pathways, especially those involving amino acids and nitriles. Its interactions with enzymes, receptors, and proteins can modulate their activity, influencing cellular processes and pathways.
Medicine Research involving this compound hydrochloride includes its potential use in drug development and therapeutic applications. It has been studied for anticancer activity, neurotransmitter modulation, and enzyme interaction.
Industry It is used in producing specialty chemicals and as an intermediate in synthesizing other compounds, contributing to developing new materials and chemical processes.
Chemical Reactions
This compound hydrochloride undergoes several chemical reactions due to its structural components.
Oxidation The amino group in the compound can be oxidized using agents such as hydrogen peroxide H2O2 or potassium permanganate KMnO4.
Reduction The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride LiAlH4 or sodium borohydride NaBH4.
Substitution The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Biological Activities
Research indicates that this compound hydrochloride exhibits several biological activities relevant to pharmacological research.
Anticancer Activity Studies have explored its potential to inhibit cancer cell proliferation. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways.
Neurotransmitter Modulation It may influence neurotransmitter systems, which could have implications for treating neurological disorders.
Enzyme Interaction The compound has been investigated for its role in modulating enzyme activities related to various metabolic pathways.
Case Studies and Research Findings
Cell Line Studies In vitro studies have demonstrated that treatment with this compound leads to significant reductions in cell viability in cancer cell lines such as MDA-MB-231 and Hs 578T. The compound was effective at low concentrations, indicating high potency against these cells.
Mechanism of Action
The mechanism of action of 2-[(1s,3s)-3-aminocyclobutyl]acetonitrile involves its interaction with specific molecular targets. The aminocyclobutyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1s,3s)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile
- 2-[(1s,3s)-3-aminocyclobutyl]acetonitrile hydrochloride
Uniqueness
2-[(1s,3s)-3-aminocyclobutyl]acetonitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Biological Activity
2-(3-Aminocyclobutyl)acetonitrile is a chemical compound with the molecular formula C₆H₁₀N₂. Its unique structure, which includes an aminocyclobutyl group attached to an acetonitrile moiety, positions it as a promising candidate for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic roles, and relevant research findings.
Structure and Properties
The structural configuration of this compound contributes to its reactivity and biological activity. The presence of both an amino group and a nitrile functional group allows for diverse interactions with biological targets, potentially influencing enzyme activity and signaling pathways.
The mechanisms by which this compound exerts its biological effects are primarily through interactions with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound can inhibit or activate enzymes, affecting metabolic pathways.
- Receptor Binding : It may bind to receptors, modulating their activity and influencing physiological responses.
- Signaling Pathway Modulation : The compound's ability to form hydrogen bonds allows it to participate in signaling cascades that regulate cell growth, survival, and apoptosis.
Biological Activities
Research has indicated several potential biological activities for this compound:
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis and Evaluation : A study highlighted the synthesis of various derivatives of this compound to assess their biological activities. Results indicated that modifications to the aminocyclobutyl group could enhance its potency against specific cancer cell lines .
- Cell Proliferation Studies : In vitro assays demonstrated that this compound effectively inhibited the proliferation of cancer cells in a concentration-dependent manner. This effect was correlated with increased apoptosis as measured by caspase activation assays .
- Structural Activity Relationship (SAR) : Extensive SAR studies have been conducted to identify structural features that optimize biological activity. These studies revealed that specific modifications could significantly enhance binding affinity to target proteins involved in cancer signaling pathways .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C6H10N2 |
---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
2-(3-aminocyclobutyl)acetonitrile |
InChI |
InChI=1S/C6H10N2/c7-2-1-5-3-6(8)4-5/h5-6H,1,3-4,8H2 |
InChI Key |
YBTQATWVNNDUDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)CC#N |
Origin of Product |
United States |
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